2-Amino-5-bromo-3-methylpyrazine
Overview
Description
“2-Amino-5-bromo-3-methylpyrazine” is a chemical compound with the empirical formula C5H7BrN4 . It is also known as "5-Bromo-N3-methyl-pyrazine-2,3-diamine" .
Synthesis Analysis
The synthesis of “2-Amino-5-bromo-3-methylpyrazine” can be achieved from 2-amino-3-methylpyridine, via bromination .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3-methylpyrazine” is available in various databases such as PubChem and NIST Chemistry WebBook . The linear formula of this compound is C5H7BrN4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-bromo-3-methylpyrazine” include a molecular weight of 188.03 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results .
Scientific Research Applications
Application 1: Supramolecular Assembly
- Summary of Application : 2-Amino-5-bromo-3-methylpyrazine (ABMP) has been used to construct a supramolecular assembly with 2,4-dihydroxy-benzoic acid (DHB). This assembly was mediated by hydrogen bonding interactions .
- Methods of Application : The structure of the molecular salt formed by ABMP and DHB was determined using single-crystal X-ray crystallography. Further characterization was done using optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .
- Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .
Application 2: Nonlinear Optics
- Summary of Application : 2-Amino-5-bromo-3-methylpyrazine has been used in the growth of a new organic nonlinear optical (NLO) single crystal .
- Methods of Application : The NLO crystal was grown using the slow evaporation solution technique (SEST) with methanol as a solvent. The crystal structure was confirmed using single-crystal X-ray diffraction .
- Results or Outcomes : The crystal, named 2A5BPTA, was successfully grown to a size of 8 × 7 × 3 mm³. It was found to crystallize in the orthorhombic system .
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-methylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZCBPAGRWGQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618014 | |
Record name | 5-Bromo-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-methylpyrazine | |
CAS RN |
74290-67-8 | |
Record name | 5-Bromo-3-methyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74290-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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